molecular formula C13H17NO B6291823 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one CAS No. 151647-54-0

3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B6291823
CAS No.: 151647-54-0
M. Wt: 203.28 g/mol
InChI Key: AJQCDEYAAFXBBP-UHFFFAOYSA-N
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Description

3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one is an organic compound that belongs to the class of ketones It features a phenyl group attached to a propanone backbone, with a pyrrolidine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of phenylacetone with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: Phenylacetone and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The phenylacetone is mixed with pyrrolidine and the base in the solvent, and the mixture is heated under reflux for several hours. After completion, the product is isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of

Properties

IUPAC Name

3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQCDEYAAFXBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901328664
Record name 3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

151647-54-0
Record name 3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901328664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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